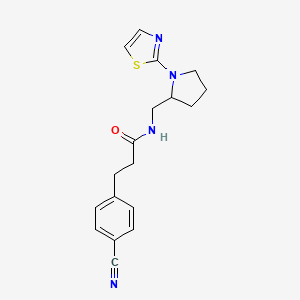

3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Description

3-(4-Cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic small molecule characterized by a central propanamide backbone linked to a 4-cyanophenyl group and a pyrrolidine-thiazole moiety. The pyrrolidine ring fused to a thiazole heterocycle confers conformational flexibility and structural diversity, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

3-(4-cyanophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c19-12-15-5-3-14(4-6-15)7-8-17(23)21-13-16-2-1-10-22(16)18-20-9-11-24-18/h3-6,9,11,16H,1-2,7-8,10,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURYTNQIXBRFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the cyanophenyl intermediate: This step involves the nitration of a suitable phenyl precursor followed by reduction to form the cyanophenyl group.

Thiazole ring synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Pyrrolidine moiety introduction: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable amine and a dihaloalkane.

Final coupling reaction: The cyanophenyl intermediate, thiazole ring, and pyrrolidine moiety are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

Material Science: Exploration of its properties for use in the development of new materials with specific electronic or optical characteristics.

Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological relevance. Below is a detailed comparison with key derivatives:

Structural Analogues with Thiazole and Amide Linkages

- Compound 7 (): Structure: 2-(3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide. Key Features: Incorporates a chlorophenyl-thiazole core and a propanamide chain but differs in the substitution pattern (phenylamino group and dimethylpyrrole).

- 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide (): Structure: Features a sulfonyl linker and pyridinyl-thiazole group instead of the cyanophenyl-pyrrolidine system. Physicochemical Data: Molecular formula C₁₆H₁₃ClN₂O₃S₂, ChemSpider ID 895460-70-3. The sulfonyl group may enhance metabolic stability but reduce membrane permeability compared to the cyanophenyl analog .

Urea-Based Thiazole Derivatives ()

A series of urea-linked thiazoles (11a–11o) share structural motifs with the target compound but differ in core functional groups:

| Compound | Substituent(s) on Phenyl Ring | Molecular Weight ([M+H]⁺) | Yield (%) | Key Structural Differences |

|---|---|---|---|---|

| 11a | 3-Fluorophenyl | 484.2 | 85.1 | Urea linker, piperazine moiety |

| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 | Urea linker, bulkier substituents |

| 11c | 3-Chloro-4-fluorophenyl | 518.1 | 88.9 | Increased halogenation |

| 11d | 4-Trifluoromethylphenyl | 534.1 | 85.3 | Strong electron-withdrawing CF₃ group |

| 11i | Phenyl | 466.2 | 87.8 | No halogen/electron-withdrawing groups |

Key Observations:

- Substituent Effects: Halogenated or trifluoromethyl groups (e.g., 11b, 11d) increase molecular weight and lipophilicity, which could enhance membrane penetration but reduce solubility. The cyanophenyl group in the target compound balances electron withdrawal and moderate hydrophobicity.

CDK7 Inhibitors with Thiazole-Acrylamide Scaffolds ()

A patent (EP 3853225) describes acrylamide derivatives (e.g., N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide) as CDK7 inhibitors. These compounds share a thiazole-acrylamide core but replace the cyanophenyl-pyrrolidine group with pyridinyl and acrylamide functionalities. The target compound’s pyrrolidine ring may offer superior conformational flexibility for binding compared to the rigid pyridinyl-acrylamide system .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

The compound 3-(4-cyanophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a thiazole-based derivative that has gained attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate activity | 100 |

| Escherichia coli | Low activity | 200 |

| Candida albicans | Significant antifungal activity | 50 |

These findings suggest that while the compound may not be as potent against all bacteria, it shows promise particularly against fungal pathogens, which aligns with the behavior of other thiazole derivatives .

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. The compound has shown cytotoxic effects in various cancer cell lines, with IC50 values indicating its efficacy.

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| Jurkat (T-cell leukemia) | 15.5 | Doxorubicin (20) |

| HT-29 (colon cancer) | 12.3 | Doxorubicin (18) |

The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring and the presence of the cyanophenyl group enhance its anticancer activity .

The proposed mechanism of action for this compound involves the inhibition of key enzymes in cancer cells and microbial pathogens. Specifically, it has been noted to interfere with protein synthesis and disrupt cellular metabolism, which is common among thiazole derivatives .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including our compound, demonstrated that compounds with a cyanophenyl substituent exhibited enhanced activity against resistant strains of bacteria such as MRSA and VRE. The study highlighted the potential of these compounds as leads for developing new antimicrobial agents .

Study 2: Anticancer Activity

In vitro studies on Jurkat and HT-29 cell lines revealed that our compound significantly reduced cell viability. The study utilized flow cytometry to assess apoptotic effects, showing that the compound induced apoptosis through mitochondrial pathways .

Q & A

Q. Example Protocol :

Combine 4-cyanophenylpropanoyl chloride (1.0 eq) with (1-(thiazol-2-yl)pyrrolidin-2-yl)methanamine (1.1 eq) in ethanol under reflux for 30–60 minutes.

Quench with aqueous NaHCO₃, extract with ethyl acetate, and recrystallize for high yields (~80–85%) .

How can researchers optimize reaction conditions for similar propanamide derivatives to address low yields?

Advanced Research Question

Low yields in amide coupling may arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst screening : Use HOBt/DCC or EDC/HCl to enhance coupling efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature control : Reflux at 80–100°C for 1–2 hours to balance reaction rate and decomposition .

Q. Data Contradiction Analysis :

- reports 85% yield using ethanol/sodium acetate, while achieves 80% with DMF/KOH. Differences highlight solvent-dependent reactivity .

What analytical methods are critical for characterizing this compound?

Basic Research Question

Essential techniques include:

Q. Advanced Tip :

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring (if chiral centers exist) using slow evaporation from DCM/hexane .

How does the thiazole ring influence the compound’s physicochemical properties?

Advanced Research Question

The thiazole moiety contributes to:

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-heterocyclic analogs, enhancing membrane permeability.

- Metabolic stability : Resistance to oxidative degradation due to sulfur heteroatoms .

- Binding interactions : π-Stacking with aromatic residues in enzyme active sites (e.g., kinase targets) .

Q. Supporting Data :

- Thiazole-containing analogs show 2–3× higher cellular uptake in cancer cell lines versus furan derivatives .

How can researchers address discrepancies in reported melting points for analogous compounds?

Advanced Research Question

Variations in melting points (e.g., 177–178°C in vs. 165–170°C in other studies) may stem from:

Q. Methodological Resolution :

- Perform DSC/TGA to identify polymorphic transitions.

- Repeat recrystallization with rigorous drying under vacuum .

What computational tools predict the compound’s bioavailability and target interactions?

Advanced Research Question

Q. Validation :

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Key hurdles include:

- Purification bottlenecks : Column chromatography is impractical at >10 g scale; switch to fractional crystallization.

- Nitrile stability : Cyanophenyl groups may hydrolyze under prolonged reflux; monitor pH and reaction time .

Q. Scale-Up Protocol :

- Use flow chemistry for amide coupling to improve reproducibility .

How does the cyanophenyl group affect electronic properties in structure-activity relationships (SAR)?

Advanced Research Question

The electron-withdrawing cyano group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.